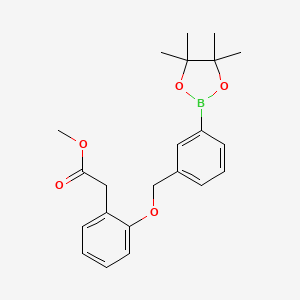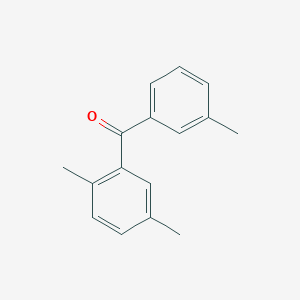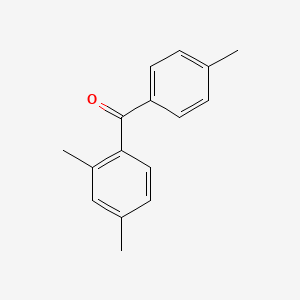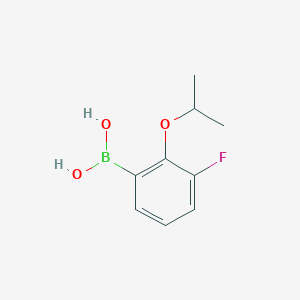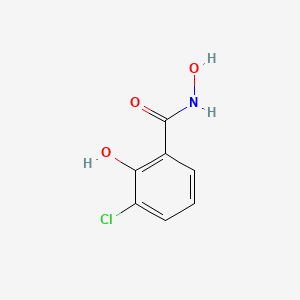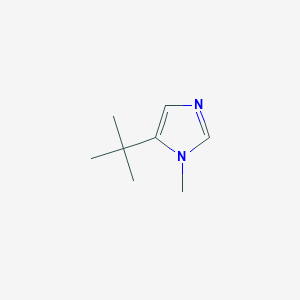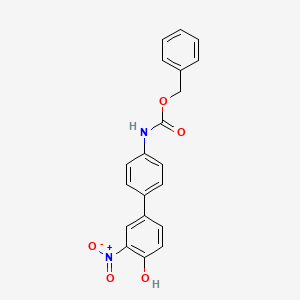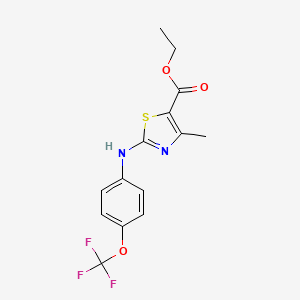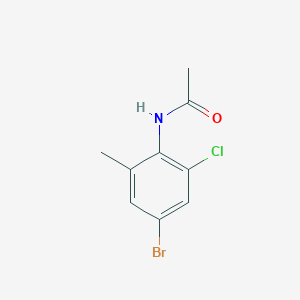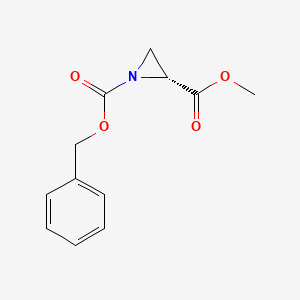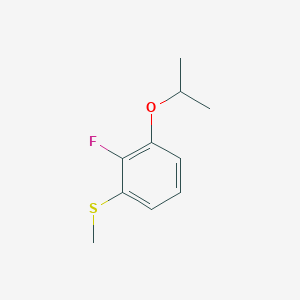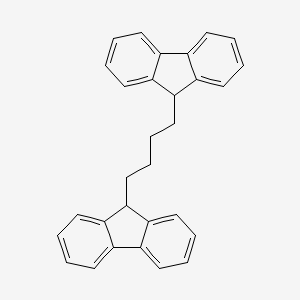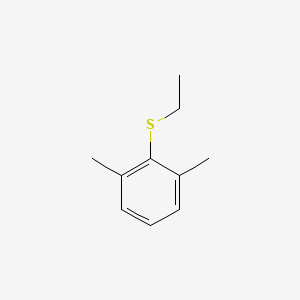
2,6-Dimethylphenyl ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylphenyl ethyl sulfide (DMES) is an organic compound containing sulfur, an element that is essential for many biological processes. It is a derivative of phenyl ethyl sulfide and is an important component of many industrial and biological processes. DMES has been studied extensively due to its versatile properties and potential applications in many areas.
Mecanismo De Acción
2,6-Dimethylphenyl ethyl sulfide is believed to act by binding to proteins and other molecules, altering their structure and function. This can lead to changes in the activity of enzymes and other molecules, resulting in changes in the biochemical and physiological processes of the cell. 2,6-Dimethylphenyl ethyl sulfide can also interact with other molecules and affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
2,6-Dimethylphenyl ethyl sulfide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including enzymes involved in the metabolism of drugs and other compounds. Additionally, 2,6-Dimethylphenyl ethyl sulfide has been shown to affect the activity of proteins involved in cell signaling pathways and gene expression. 2,6-Dimethylphenyl ethyl sulfide has also been shown to affect the structure and function of proteins, as well as to affect the structure of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethylphenyl ethyl sulfide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively non-toxic and can be used in a variety of experiments. Additionally, 2,6-Dimethylphenyl ethyl sulfide is relatively stable and can be stored for long periods of time without significant degradation. However, 2,6-Dimethylphenyl ethyl sulfide can be toxic in large concentrations and can be difficult to remove from samples. Additionally, 2,6-Dimethylphenyl ethyl sulfide has a relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving 2,6-Dimethylphenyl ethyl sulfide. One potential direction is to investigate the effects of 2,6-Dimethylphenyl ethyl sulfide on other biomolecules, such as lipids and carbohydrates. Additionally, further research could be done to investigate the potential applications of 2,6-Dimethylphenyl ethyl sulfide in the pharmaceutical industry and other areas. Additionally, further research could be done to investigate the effects of 2,6-Dimethylphenyl ethyl sulfide on gene expression and other cellular processes. Finally, further research could be done to investigate the potential toxicity of 2,6-Dimethylphenyl ethyl sulfide in large concentrations.
Métodos De Síntesis
2,6-Dimethylphenyl ethyl sulfide can be synthesized by a variety of methods. One method involves the reaction of phenyl ethyl sulfide with dimethyl sulfide in the presence of a base. The reaction produces 2,6-Dimethylphenyl ethyl sulfide and dimethyl sulfoxide as the main products. Other methods involve the use of catalysts such as copper, palladium, or iron salts. The reaction conditions must be carefully monitored to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
2,6-Dimethylphenyl ethyl sulfide has been studied extensively for its potential applications in scientific research. It has been used to study the properties of proteins and other biomolecules, as well as to investigate the mechanisms of biological processes. 2,6-Dimethylphenyl ethyl sulfide has also been used to study the structure and function of enzymes, as well as the effects of drugs and other compounds on cells. Additionally, 2,6-Dimethylphenyl ethyl sulfide has been used to study the interactions between proteins and other molecules, as well as to study the effects of environmental factors on biological systems.
Propiedades
IUPAC Name |
2-ethylsulfanyl-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUSVJMMPOOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl ethyl sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)
